molecular formula C10H21FN2O2S B2449559 1-(2-Fluoroethyl)-4-(isobutylsulfonyl)piperazine CAS No. 2034462-15-0

1-(2-Fluoroethyl)-4-(isobutylsulfonyl)piperazine

Cat. No.: B2449559
CAS No.: 2034462-15-0
M. Wt: 252.35
InChI Key: NYQFOHSDKLCFFB-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-4-(isobutylsulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of the fluoroethyl and isobutylsulfonyl groups in this compound imparts unique chemical properties, making it a subject of interest in various scientific research fields.

Scientific Research Applications

1-(2-Fluoroethyl)-4-(isobutylsulfonyl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of specialty chemicals and materials.

Safety and Hazards

The safety information for “1-(2-Fluoroethyl)piperazine hydrochloride” includes hazard statements H315-H319-H335 and precautionary statements P261-P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoroethyl)-4-(isobutylsulfonyl)piperazine typically involves the reaction of piperazine with 2-fluoroethyl chloride and isobutylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoroethyl)-4-(isobutylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-4-(isobutylsulfonyl)piperazine involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s ability to penetrate biological membranes, while the isobutylsulfonyl group can interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    1-(2-Fluoroethyl)piperazine: Lacks the isobutylsulfonyl group, resulting in different chemical properties.

    4-(Isobutylsulfonyl)piperazine: Lacks the fluoroethyl group, affecting its biological activity.

Uniqueness: 1-(2-Fluoroethyl)-4-(isobutylsulfonyl)piperazine is unique due to the presence of both the fluoroethyl and isobutylsulfonyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-(2-fluoroethyl)-4-(2-methylpropylsulfonyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21FN2O2S/c1-10(2)9-16(14,15)13-7-5-12(4-3-11)6-8-13/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQFOHSDKLCFFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)N1CCN(CC1)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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